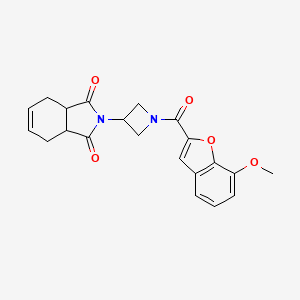
2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , which features a complex structure combining benzofuran and isoindole moieties, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular docking studies associated with this compound.
Synthesis
The synthesis of the target compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent cyclization to yield the isoindole derivative. The synthetic routes often utilize starting materials such as 7-methoxybenzofuran and various carbonyl compounds. For example, one method involves treating 7-methoxybenzofuran with an appropriate azetidine precursor under controlled conditions to facilitate the formation of the desired structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related benzofuran derivatives. For instance, compounds derived from benzofuran structures have shown significant antibacterial and antifungal activities. A systematic investigation into these derivatives revealed that modifications to the benzofuran core can enhance their efficacy against various pathogens .
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For example, some benzofuran derivatives have been shown to inhibit key enzymes in bacterial cell walls or disrupt fungal cell membranes. Molecular docking studies indicate that these interactions may stabilize enzyme-substrate complexes, thereby inhibiting microbial growth .
Case Study 1: Antimicrobial Evaluation
In a study published in 2022, a series of benzofuran derivatives were synthesized and evaluated for their antimicrobial properties. The findings indicated that modifications to the benzofuran structure significantly influenced activity levels against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was particularly noted to enhance antibacterial potency .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of This compound to various biological targets. These studies revealed that the compound exhibits favorable interactions with active sites of enzymes involved in metabolic pathways critical for microbial survival .
Research Findings
Research indicates that compounds similar to This compound may also show promise as potential therapeutic agents for conditions beyond microbial infections. For example:
- Cognitive Enhancers : Some derivatives have been studied for their potential role as AMPA receptor modulators, which could be beneficial in treating cognitive disorders .
- Antioxidant Properties : Several studies have highlighted the antioxidant capabilities of related compounds, suggesting their utility in preventing oxidative stress-related diseases .
Propriétés
IUPAC Name |
2-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-27-16-8-4-5-12-9-17(28-18(12)16)21(26)22-10-13(11-22)23-19(24)14-6-2-3-7-15(14)20(23)25/h2-5,8-9,13-15H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVIOFXHTOLMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














